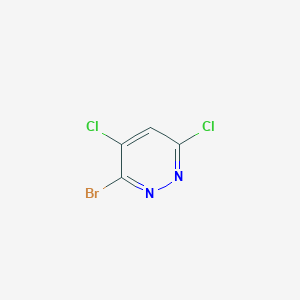![molecular formula C14H20INSi B14080258 1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]-5-iodo- CAS No. 331432-92-9](/img/structure/B14080258.png)
1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]-5-iodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]-5-iodo-: is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes. The presence of the 1-[(1,1-dimethylethyl)dimethylsilyl] group and the iodine atom at the 5-position makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]-5-iodo- typically involves the iodination of 1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]- at the 5-position. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using automated reactors to ensure consistency and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve high yields.
化学反応の分析
Types of Reactions: 1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]-5-iodo- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Various substituted indole derivatives.
Oxidation Reactions: Oxidized indole derivatives such as indole-2,3-dione.
Reduction Reactions: Reduced indole derivatives such as indoline.
科学的研究の応用
Chemistry: 1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]-5-iodo- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various indole derivatives, which are important intermediates in the production of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It is also employed in the synthesis of biologically active molecules that can be used as probes or inhibitors in biochemical assays.
Medicine: The compound is explored for its potential therapeutic applications. Indole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. 1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]-5-iodo- may serve as a lead compound for the development of new drugs.
Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its unique chemical structure allows for the production of colorants with specific properties, making it valuable in the textile and printing industries.
作用機序
The mechanism of action of 1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]-5-iodo- involves its interaction with various molecular targets and pathways. The presence of the iodine atom and the silyl group can influence the compound’s reactivity and binding affinity to biological targets. The indole ring can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
- 1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]-5-nitro-
- 1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-methyl-
- 1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]-
Comparison: Compared to other similar compounds, 1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]-5-iodo- is unique due to the presence of the iodine atom at the 5-position. This iodine atom can participate in various chemical reactions, making the compound more versatile in synthetic applications. Additionally, the silyl group provides steric protection and can influence the compound’s reactivity and stability.
特性
CAS番号 |
331432-92-9 |
|---|---|
分子式 |
C14H20INSi |
分子量 |
357.30 g/mol |
IUPAC名 |
tert-butyl-(5-iodoindol-1-yl)-dimethylsilane |
InChI |
InChI=1S/C14H20INSi/c1-14(2,3)17(4,5)16-9-8-11-10-12(15)6-7-13(11)16/h6-10H,1-5H3 |
InChIキー |
UEAPNIGEWCMNES-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC(=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


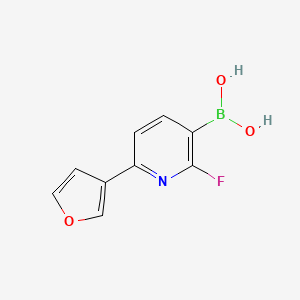
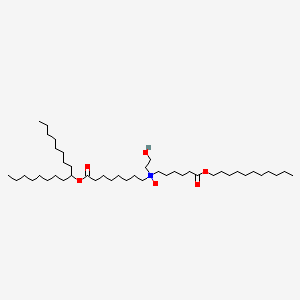

![[4-Methyl-2-(prop-2-en-1-yl)phenoxy]acetic acid](/img/structure/B14080197.png)
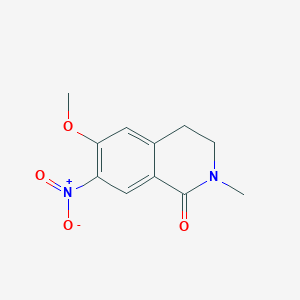

![{5-Chloro-2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14080211.png)
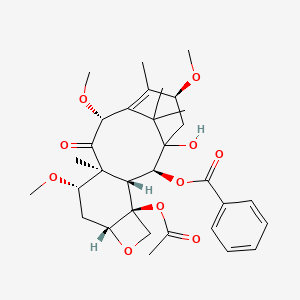
![4-Ethoxy-3-[(piperidin-1-yl)methyl]aniline](/img/structure/B14080218.png)

![N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]thiophene-2-carbohydrazide](/img/structure/B14080229.png)
![N-[(2-chloro-4-fluorophenyl)methyl]pyridin-2-amine](/img/structure/B14080247.png)
